molecular formula C17H13BrN2O B7461132 3-bromo-N-(2-methylquinolin-8-yl)benzamide

3-bromo-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B7461132
M. Wt: 341.2 g/mol
InChI Key: QDOPRMNUYOHIGG-UHFFFAOYSA-N
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Description

3-bromo-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position of the benzamide ring and a 2-methylquinolin-8-yl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:

    Amidation: The formation of the amide bond between the benzamide and the 2-methylquinolin-8-yl group can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The amide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.

    Coupling Reactions: Coupling reagents such as DCC or EDC in the presence of bases like triethylamine are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound.

Scientific Research Applications

3-bromo-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-bromo-N-(2-methylquinolin-8-yl)benzamide can be compared with other similar compounds, such as:

    3-bromo-N-methylbenzamide: This compound lacks the 2-methylquinolin-8-yl group, making it less complex and potentially less versatile in its applications.

    2-methylquinolin-8-ylbenzamide:

    N-(2-methylquinolin-8-yl)benzamide: This compound lacks both the bromine atom and the 3-position substitution, making it structurally simpler.

The presence of both the bromine atom and the 2-methylquinolin-8-yl group in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Properties

IUPAC Name

3-bromo-N-(2-methylquinolin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c1-11-8-9-12-4-3-7-15(16(12)19-11)20-17(21)13-5-2-6-14(18)10-13/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOPRMNUYOHIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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